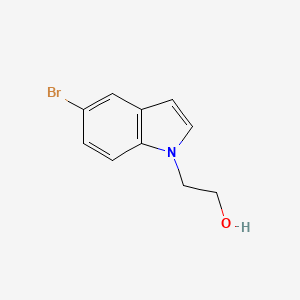

2-(5-Bromo-1H-indol-1-yl)ethanol

Descripción general

Descripción

2-(5-Bromo-1H-indol-1-yl)ethanol is a chemical compound with the molecular formula C10H10BrNO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromoindole with ethylene oxide under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2-(5-Bromo-1H-indol-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Formation of 2-(5-bromo-1H-indol-1-yl)acetaldehyde or 2-(5-bromo-1H-indol-1-yl)acetic acid.

Reduction: Formation of 2-(1H-indol-1-yl)ethanol.

Substitution: Formation of 2-(5-amino-1H-indol-1-yl)ethanol or 2-(5-mercapto-1H-indol-1-yl)ethanol.

Aplicaciones Científicas De Investigación

The indole structure is prevalent in many biologically active compounds, and modifications such as bromination can enhance their therapeutic properties. Research has indicated that 2-(5-Bromo-1H-indol-1-yl)ethanol may exhibit:

- Anticancer Properties : Studies have shown that compounds with indole structures can inhibit cancer cell proliferation. For instance, derivatives of indole have been evaluated for their cytotoxicity against various human cancer cell lines, suggesting that this compound may also possess similar properties .

- Antimicrobial Effects : The compound has potential antimicrobial activity, which is significant in the development of new antibiotics. The presence of the bromine atom may influence its interaction with microbial targets, enhancing its efficacy .

- Neuropharmacological Applications : Given its structural similarity to tryptamine, a neurotransmitter, this compound could modulate neurotransmission and potentially affect serotonin receptors. This opens avenues for research into treatments for neurological disorders .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. The common synthetic routes include:

- Bromination of Indole Derivatives : Bromination at the 5-position is a crucial step in synthesizing this compound, allowing for the introduction of the bromine atom that enhances biological activity.

- Subsequent Functionalization : Following the initial synthesis, further chemical modifications can lead to a variety of derivatives with tailored pharmacological profiles .

Material Science Applications

In addition to its biological applications, this compound may also find uses in material science:

- Organic Electronics : Compounds with indole structures are being researched for their use in organic semiconductors. Their electronic properties can be exploited in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with enhanced properties, potentially leading to advancements in coatings and materials with specific functionalities .

Case Studies and Research Findings

Several studies have documented the applications of similar indole derivatives:

Mecanismo De Acción

The mechanism of action of 2-(5-Bromo-1H-indol-1-yl)ethanol involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression. The bromine atom and ethanol group further modulate its activity, enhancing its binding affinity and specificity for certain targets .

Comparación Con Compuestos Similares

2-(5-Bromo-1H-indol-3-yl)ethanol: Similar structure but with the bromine atom at the 3-position instead of the 1-position.

2-(5-Chloro-1H-indol-1-yl)ethanol: Similar structure but with a chlorine atom instead of a bromine atom.

2-(5-Fluoro-1H-indol-1-yl)ethanol: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness: 2-(5-Bromo-1H-indol-1-yl)ethanol is unique due to the presence of the bromine atom at the 1-position, which significantly influences its reactivity and biological activity. The bromine atom enhances its electrophilic character, making it more reactive in substitution reactions compared to its chloro and fluoro counterparts .

Actividad Biológica

2-(5-Bromo-1H-indol-1-yl)ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This indole derivative is structurally characterized by the presence of a bromine atom at the 5-position of the indole ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects in various biological assays, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₀BrNO

- Molecular Weight : 240.1 g/mol

- Boiling Point : 383.3 ± 22.0 °C

- Flash Point : 185.6 °C

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, particularly focusing on its antidepressant and sedative properties.

Antidepressant and Sedative Activities

A study evaluating various indole derivatives, including this compound, reported significant antidepressant-like effects in animal models. The forced swim test (FST) and locomotor activity tests were employed to assess these effects. The results indicated that compounds with halogen substitutions at the indole ring exhibited varying degrees of efficacy in reducing depressive-like behaviors in mice .

The mechanism underlying the antidepressant effects of this compound appears to be linked to its interaction with serotonin receptors. A receptor binding study revealed that this compound has a notable affinity for several serotonin receptor subtypes, which are critical targets for many antidepressant medications.

Receptor Binding Affinities

The following table summarizes the Ki values (affinity constants) for selected serotonin receptors:

| Receptor Type | Ki (nM) for this compound |

|---|---|

| 5-HT1A | 110 ± 17 |

| 5-HT1B | 66 ± 9 |

| 5-HT1D | 29.3 ± 3.7 |

| 5-HT1E | >10,000 |

These findings suggest that the compound's antidepressant activity may be mediated through selective modulation of serotonin signaling pathways .

Case Studies and Experimental Findings

In a comprehensive evaluation of indole derivatives, including those structurally related to this compound, researchers found that these compounds exhibited not only antidepressant but also anxiolytic properties. The study demonstrated that administration of these compounds led to significant reductions in anxiety-like behaviors in rodent models .

In Vitro Studies

In vitro assays have also been conducted to assess the cytotoxicity and overall safety profile of this compound. These studies indicated low toxicity at therapeutic concentrations, supporting its potential as a candidate for further development in pharmacological applications.

Propiedades

IUPAC Name |

2-(5-bromoindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBGZOPEJRCONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCO)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443146 | |

| Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148366-28-3 | |

| Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.